

# P 1060: A Multifaceted Designation Across Scientific and Technical Fields

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | P 1060   |           |
| Cat. No.:            | B1215913 | Get Quote |

The designation "P 1060" does not correspond to a single, clearly defined pharmaceutical agent with established dosage and administration guidelines. Research across various scientific and technical domains reveals "P 1060" as a label for disparate entities, ranging from a preclinical cardiovascular compound and a clinical trial identifier to an industrial adhesive. This report synthesizes the available information to clarify the distinct contexts in which "P 1060" is used.

## Table 1: Summary of Entities Designated as "P 1060"



| Category             | Name/Identifier | Description                                                                                                  | Field             |
|----------------------|-----------------|--------------------------------------------------------------------------------------------------------------|-------------------|
| Preclinical Compound | P1060           | An analog of the potassium channel opener Pinacidil, investigated for its effects on vascular smooth muscle. | Pharmacology      |
| Clinical Trial       | IMPAACT P1060   | A Phase II pediatric HIV/AIDS trial comparing antiretroviral therapy regimens.                               | Clinical Research |
| Industrial Product   | Betamate 1060S  | An epoxy-based structural adhesive used in the automotive industry.                                          | Materials Science |
| Educational Course   | HEAL 1060       | A course on dosage calculations for medication administration.                                               | Education         |
| Clinical Trial       | NCT00001060     | A Phase I trial for an HIV-1 C4-V3 polyvalent peptide vaccine.                                               | Clinical Research |

## **Detailed Application Notes and Protocols**

Due to the varied and unrelated nature of the entities designated as "**P 1060**," a unified set of dosage and administration guidelines is not applicable. The following sections provide context-specific details for the most relevant scientific uses of this term.

### P1060: A Preclinical Vasodilator



Mechanism of Action: P1060 is an analog of Pinacidil and functions as a potassium channel opener. In preclinical studies involving rat blood vessels, P1060 demonstrated potent spasmolytic activity by increasing potassium ion (K+) efflux.[1] This leads to hyperpolarization of the smooth muscle cell membrane, making it less excitable and resulting in vasodilation. The order of potency observed in these studies was P1060 > Pinacidil > P1368.[1]

### **Experimental Protocols:**

- Isolated Tissue Bath Experiments: The effects of P1060 on vascular tone are typically studied in isolated arterial rings (e.g., rat aorta or portal vein) mounted in an organ bath. The tissue is bathed in a physiological salt solution, and changes in isometric tension are recorded in response to vasoconstrictors (e.g., norepinephrine, potassium chloride) in the presence and absence of P1060.
- Electrophysiological Recordings: Intracellular microelectrodes can be used to measure the membrane potential of vascular smooth muscle cells. The application of P1060 is expected to cause hyperpolarization, consistent with its mechanism as a potassium channel opener.[1]
- Rubidium (86Rb) Efflux Assay: As a surrogate for potassium, the efflux of radioactive rubidium (86Rb) from pre-loaded vascular tissue can be measured to directly assess the opening of potassium channels by P1060.[1]

#### Signaling Pathway:

Figure 1: Mechanism of action of P1060 in vascular smooth muscle cells.

### **IMPAACT P1060: A Pediatric HIV Clinical Trial**

The designation P1060 also refers to a completed Phase II clinical trial conducted by the International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) Network.[2][3] This study was not investigating a drug named P1060, but rather used "P1060" as its protocol number.

Study Objective: The primary objective of the IMPAACT P1060 trial was to compare the efficacy and safety of two antiretroviral therapy (ART) regimens in HIV-infected infants and young children (2 months to less than 3 years of age). The two arms of the study were:







- A nevirapine (NVP)-based regimen (an NNRTI)
- A lopinavir/ritonavir (LPV/r)-based regimen (a protease inhibitor)

The study also stratified participants based on their prior exposure to single-dose nevirapine for the prevention of mother-to-child transmission.[3]

Dosage and Administration: The dosages of the antiretroviral drugs used in the P1060 trial were based on the then-current pediatric dosing guidelines and were adjusted for weight. The study itself did not establish new dosage guidelines but rather evaluated the outcomes of existing ones.

**Experimental Workflow:** 





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P1060 / NNRTI-Based vs. PI-Based ART in Infants Exposed/Not Exposed to NVP for PMTCT [impaactnetwork.org]
- 3. Nevirapine- Versus Lopinavir/Ritonavir-Based Antiretroviral Therapy in HIV-Infected Infants and Young Children: Long-term Follow-up of the IMPAACT P1060 Randomized Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [P 1060: A Multifaceted Designation Across Scientific and Technical Fields]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215913#p-1060-dosage-and-administrationguidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com